2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde
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Overview
Description
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde is a heterocyclic compound containing a tetrazole ring substituted with a tert-butyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Tetrazoles are known to interact with a variety of biological targets, including enzymes and receptors, due to their ability to mimic the bioisosteric nature of the carboxylate group .
Mode of Action
Tetrazoles are known to act as chelating ligands, participating in the formation of molecular complexes . They can coordinate with metal ions via the tetrazole ring N4 and other atoms .
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids .
Pharmacokinetics
It’s known that tetrazole-containing compounds often undergo enterohepatic recirculation, which can contribute to a long half-life .
Result of Action
Some tetrazole-containing compounds have been found to exhibit significant cytotoxic effects .
Action Environment
The action of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an appropriate nitrile to form the tetrazole ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the tetrazole ring under mild conditions.
Major Products Formed
Oxidation: 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid.
Reduction: 2-tert-butyl-2H-1,2,3,4-tetrazole-5-methanol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
- 2-tert-butyl-2H-1,2,3,4-tetrazole-5-methanol
- 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole
Uniqueness
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde functional group on the tetrazole ring
Properties
IUPAC Name |
2-tert-butyltetrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYLMRXRSFJEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512496-52-4 |
Source
|
Record name | 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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